![molecular formula C19H14FN5O2S B2452400 苄基2-((3-(4-氟苯基)-3H-[1,2,3]三唑[4,5-d]嘧啶-7-基)硫)乙酸酯 CAS No. 863460-60-0](/img/structure/B2452400.png)

苄基2-((3-(4-氟苯基)-3H-[1,2,3]三唑[4,5-d]嘧啶-7-基)硫)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

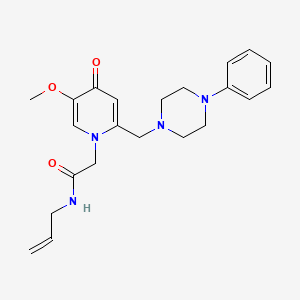

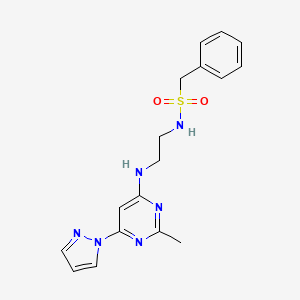

The compound is a derivative of the triazolopyrimidine class . Triazolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . They are part of a larger class of compounds known as azapurines .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, with a benzyl group and a 4-fluorophenyl group attached to it via a thioacetate linker .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the triazolopyrimidine core and the attached groups .科学研究应用

晶体结构分析

已使用单晶X射线衍射确定了相关化合物的晶体结构,例如1-(4-氟苯基)-2-己基硫代苯并[4,5]-呋[3,2-d]-1,2,4-三唑[1,5-a]嘧啶-5(1H)-酮。该分析揭示了化合物中融合环的共面性,这对于理解分子性质和潜在应用(Hu et al., 2011)至关重要。

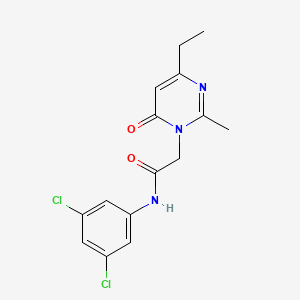

抗肿瘤活性

类似于苄基2-((3-(4-氟苯基)-3H-[1,2,3]三唑[4,5-d]嘧啶-7-基)硫)乙酸酯结构的化合物显示出潜在的抗肿瘤活性。例如,苯并[6″,7″]环庚[1″,2″:4′,5′]吡啶并[2′,3′-d][1,2,4]三唑[4,3-a]嘧啶-5-酮对肝癌和乳腺癌细胞系表现出强效活性(Edrees & Farghaly, 2017)。

合成方法

已开发了类似化合物的高效合成方法,例如3-苄基-5-环己胺基-6-苯基-3,6-二氢-1,2,3-三唑[4,5-d]嘧啶-7-酮。这些方法,如串联氮代Wittig反应,对于在实验室环境中生产这些化合物至关重要(Zhao Jun, 2005)。

抗癌剂

已探索了该化合物的衍生物作为抗癌剂。例如,已合成并测试了2-(取代苄亚甲基)-7-(4-氟苯基)-5-(呋喃-2-基)-2H-噻唑并[3,2-a]嘧啶-3(7H)-酮衍生物的抗癌活性,其中一些显示出显著结果(Selvam et al., 2012)。

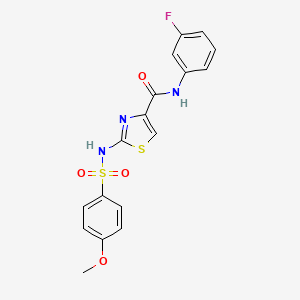

抗微生物活性

类似化合物也已合成以用于潜在的抗微生物活性。例如,苯并[2,3-d][1,2,4]三唑[4,3-a]嘧啶-5-酮的衍生物已展示出对各种微生物的优异活性,突显了它们在抗微生物应用中的潜力(Farghaly & Hassaneen, 2013)。

作用机制

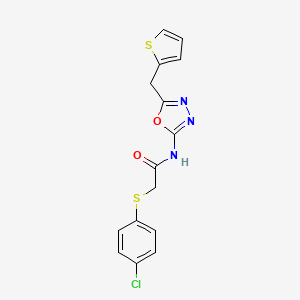

Target of Action

Similar compounds with the [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used as templates for designing new lsd1 inhibitors .

Mode of Action

Docking studies of similar compounds indicate that the interaction between the nitrogen atom in the pyridine ring and met332 could be responsible for the improved activity .

Biochemical Pathways

Compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have shown good antitumor activities .

Action Environment

The ability of hydrogen bond accepting and donating characteristics makes similar compounds a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

属性

IUPAC Name |

benzyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O2S/c20-14-6-8-15(9-7-14)25-18-17(23-24-25)19(22-12-21-18)28-11-16(26)27-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZVYBYYCBFXKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Propan-2-yl)-2-azaspiro[3.4]oct-6-en-1-one](/img/structure/B2452318.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2452321.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzoyl]piperazine](/img/structure/B2452326.png)

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2452330.png)

![N-(2-methoxyphenyl)-2-({2-[2-(5-methyl-1H-imidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2452331.png)

![3-(4-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452334.png)

![3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2452335.png)

![7-(2-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2452339.png)

![N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2452340.png)